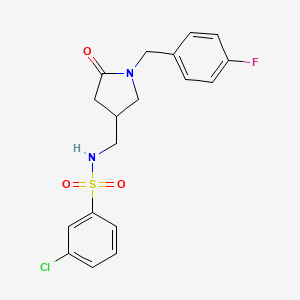
3-chloro-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis and Structure-Affinity Relationship
The synthesis of chlorinated pyrrolidinone-bearing benzenesulfonamides has been explored to investigate their binding affinity and selectivity against human carbonic anhydrases (CAs), which are significant for their role in cancer-related processes. A novel set of derivatives were synthesized, particularly focusing on compounds with a chloro group at the meta position of the benzenesulfonamide, which showed increased affinity to all CAs compared to nonchlorinated compounds. The study found that compounds with more flexible tail groups exhibited stronger binding than those with triazole or oxadiazole groups directly attached to the pyrrolidinone moiety. The hydrazones prepared showed low nanomolar affinity against CA IX, which is particularly relevant for cancer therapy .
Synthesis and Molecular Structure Analysis
Another study focused on the synthesis of novel 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methyl-2-(alkylthio)benzenesulfonamide derivatives, which were evaluated for their potential as anticancer agents. The compounds were tested against the NCI-60 cell line panel, and the most prominent compound demonstrated remarkable activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer, at low micromolar GI50 levels .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are not detailed in the provided data. However, the synthesis likely involves multiple steps, including the formation of hydrazones and the introduction of chloro and sulfonamide groups to the pyrrolidinone core. The reactions are designed to yield compounds with specific affinities to carbonic anhydrase isozymes, which are targeted for their role in tumor growth and metastasis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate were analyzed, revealing that the dihedral angle between the sulfonyl and benzoyl benzene rings is 84.4°. In the crystal structure, water molecules form hydrogen bonds with the sulfonamide, contributing to the formation of layers in the crystal lattice. This structural information is crucial for understanding the interactions of the compound with biological targets and could inform the design of new derivatives with improved efficacy .
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
The compound 3-chloro-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide, due to its structural similarities with benzenesulfonamide derivatives, may have potential applications in photodynamic therapy (PDT) for cancer treatment. Benzenesulfonamide derivatives have been explored for their photophysical and photochemical properties, which are crucial for PDT applications. For instance, zinc phthalocyanines substituted with benzenesulfonamide derivatives have shown high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020). These properties indicate the potential of such compounds in cancer treatment through light-induced reactive oxygen species generation.
Antimicrobial and Anticancer Properties
Compounds containing benzenesulfonamide moieties have been synthesized and evaluated for their antimicrobial and anticancer activities. For example, a series of benzenesulfonamide derivatives showed significant antimicrobial effectiveness, with certain compounds being notably potent against specific microbial strains. Furthermore, these compounds displayed anticancer activity, with some showing higher activity than standard drugs against various cancer cell lines (Kumar et al., 2014). This suggests the potential of 3-chloro-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide and similar compounds in developing new antimicrobial and anticancer agents.
Eigenschaften
IUPAC Name |
3-chloro-N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3S/c19-15-2-1-3-17(9-15)26(24,25)21-10-14-8-18(23)22(12-14)11-13-4-6-16(20)7-5-13/h1-7,9,14,21H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPPIFSAGYGJAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-3-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2514930.png)

![N-(4-fluorobenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2514933.png)
![Methyl 2-[[3-methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2514936.png)
![4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514937.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514938.png)
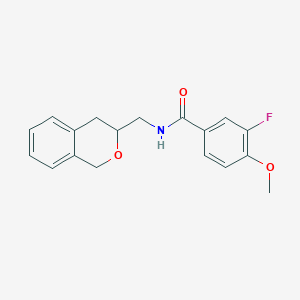
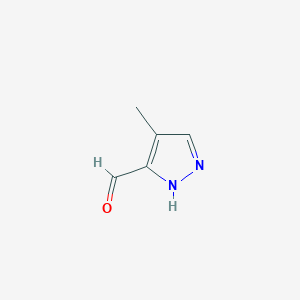
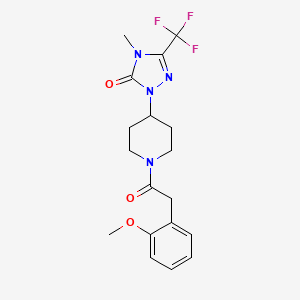
![3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2514943.png)
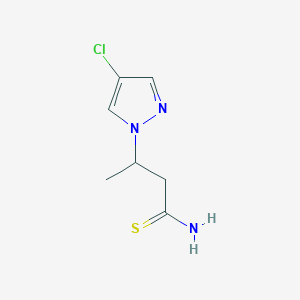
![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B2514946.png)
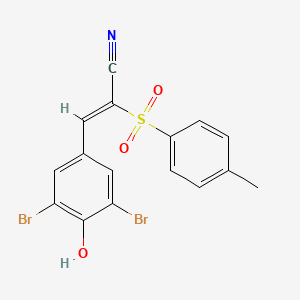
![Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2514950.png)